Maleamic acid

Polyimide synthesis Cyclodehydration Maleimide monomers

Maleamic acid (CAS 29996-04-1), systematically (Z)-4-amino-4-oxobut-2-enoic acid, is the cis-monoamide of maleic acid with the formula HO₂CCH=CHC(O)NH₂ and a molecular weight of 115.09 g·mol⁻¹. It occurs as a white to off-white crystalline solid with a melting point of 158–161 °C and a predicted pKa of 2.86 ± 0.25.

Molecular Formula C4H5NO3
Molecular Weight 115.09 g/mol
CAS No. 29996-04-1
Cat. No. B7728437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaleamic acid
CAS29996-04-1
Molecular FormulaC4H5NO3
Molecular Weight115.09 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C(=O)N
InChIInChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1-
InChIKeyFSQQTNAZHBEJLS-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maleamic Acid (CAS 29996-04-1) Procurement Guide: Core Identity and Physicochemical Profile


Maleamic acid (CAS 29996-04-1), systematically (Z)-4-amino-4-oxobut-2-enoic acid, is the cis-monoamide of maleic acid with the formula HO₂CCH=CHC(O)NH₂ and a molecular weight of 115.09 g·mol⁻¹ [1]. It occurs as a white to off-white crystalline solid with a melting point of 158–161 °C and a predicted pKa of 2.86 ± 0.25 [1]. The compound is the formal product of ammonia addition to maleic anhydride and serves as the biosynthetic precursor to maleimide via maleimide hydrolase [2]. Commercial grades are typically offered at >98% purity (HPLC) and require storage at room temperature away from light due to photolability .

Why Maleic Acid, Succinamic Acid, or Fumaramic Acid Cannot Substitute for Maleamic Acid (CAS 29996-04-1) in Research and Industrial Workflows


Maleamic acid is structurally unique among close analogs because it combines a free carboxylic acid, a primary amide, and a cis-configured double bond in a single low-molecular-weight scaffold. This triad enables three distinct reaction manifolds—cyclodehydration to maleimides, intramolecular acid-catalyzed hydrolysis via the cis-amic acid motif, and hydrogen-bond-dense network formation through the amide NH₂—that are simultaneously absent from maleic acid (no amide), succinamic acid (no double bond), and fumaramic acid (trans configuration prevents intramolecular cyclization) [1][2]. Consequently, substituting any of these analogs results not merely in a change of potency or kinetics, but in a complete loss of the target reactivity or material property, as the quantitative comparisons below demonstrate [1][2].

Maleamic Acid (CAS 29996-04-1) Quantitative Differentiation Evidence: Head-to-Head Comparisons for Scientific Selection


Exclusive Maleimide Formation: Maleamic Acids vs. Substituted Maleic Anhydrides in Cyclodehydration

When heated in acetic acid under reflux, all maleamic acids investigated—regardless of the extent of alkyl substitution at the double bond—give exclusively maleimides (100% selectivity). By contrast, the corresponding substituted maleic anhydrides (bearing one or two methyl groups) cyclize to 95% maleisoimides under standard Ac₂O–DMA conditions [1]. The parent unsubstituted maleic anhydride yields predominantly maleimides under the same Ac₂O–DMA protocol, but the selectivity is only observed with maleamic acids regardless of substrate substitution pattern [1]. For procurement purposes, maleamic acid is the only reliable starting material that guarantees exclusive maleimide production irrespective of downstream derivatization.

Polyimide synthesis Cyclodehydration Maleimide monomers

Enzymatic Deformylation: N-Formylmaleamic Acid (cis) Shows 1,400-Fold Higher Catalytic Efficiency than Its Trans Isomer

The deformylase Nfo (N-formylamide deformylase) catalyzes the conversion of N-formylmaleamic acid (NFM, the cis isomer derived from maleamic acid) to maleamate with a catalytic efficiency (k_cat/K_m) approximately 1,400-fold higher than that for N-formylfumaramic acid (NFF, the trans isomer) [1]. At the whole-cell level, maleamic acid serves as an intermediate in the bacterial nicotinic acid degradation pathway whereas fumaramic acid is not metabolized, consistent with the enzymatic discrimination observed in vitro [1][2].

Bacterial metabolism Nicotinic acid catabolism Substrate specificity

Maleamic Acid Amide-Terminated PDMS Networks Outperform Maleimide-Terminated Analogues in Tensile Strength (64% Higher) and Strain-at-Break (188% Higher)

Short-chain telechelic poly(dimethyl siloxane) (PDMS) terminated with maleamic acid amide (MA5) groups and crosslinked via thiol-Michael addition exhibits a tensile strength of 0.620 ± 0.022 MPa and strain-at-break of 134 ± 11.9%, compared to 0.379 ± 0.148 MPa and 46.6 ± 12.0% for the maleimide-terminated (MI5) counterpart—a 64% increase in ultimate strength and 188% increase in elongation [1]. Young's moduli are comparable (0.824 vs. 0.957 MPa), confirming that the performance gain originates from enhanced hydrogen bonding in the MA network rather than from a stiffness difference [1]. Furthermore, the MA networks exhibit superior dielectric permittivity over both commercial PDMS (Sylgard 184, ε_r = 2.73) and the corresponding MI networks [1].

Dielectric elastomers Thiol-Michael networks Self-healing materials

Divergent Vulcanization Behavior: Unsubstituted Maleamic Acid Retards Cure, Succinamic Acid Is a Moderate Activator, and N-Butylmaleamic Acid Salts Are Strong Activators

In natural rubber (NR) stocks accelerated with benzothiazyl disulfide, unsubstituted maleamic acid acts as a cure retarder, whereas unsubstituted succinamic acid and its derivatives provide only moderate activation [1]. Strikingly, simple conversion to the butylamine salt of N-butylmaleamic acid transforms the scaffold into a strong accelerator-activator [1]. This behavior spans the full spectrum from cure retardation to strong activation within a single core structure—a tunability not observed with the succinamic acid, oxamic acid, or phthalamic acid series [1].

Rubber vulcanization Accelerator-activators Thiazole cure systems

Acid-Cleavable Linker Functionality: Maleamic Acid Derivatives Enable Complete pH-Triggered Degradation, a Feature Structurally Impossible for Succinamic Acid Analogs

Maleamic acid-containing PEG polymers synthesized via step-growth polymerization of telechelic OEG/PEG diamines with bis(maleic anhydride)s are stable and negatively charged in neutral to basic aqueous solution (pH 7.4 and above), but degrade selectively and completely into metabolizable bis(maleic acid) fragments and OEG/PEG diamines under weakly acidic conditions (pH ~5–6) [1]. This acid-triggered cleavage is mechanistically dependent on the cis-configured double bond of the maleamic acid unit, which enables intramolecular acid-catalyzed hydrolysis. Succinamic acid, lacking this unsaturation, cannot undergo the analogous degradation pathway and remains stable across the same pH range [1][2]. The maleamic acid degradation half-life can be tuned by substituent choice on the double bond, as established by systematic pH-dependent hydrolysis profiling of mono- and dialkyl-substituted maleamic acids [2].

Smart drug delivery Degradable polymers Acid-sensitive linkers

Maleamic Acid (CAS 29996-04-1) Procurement-Driven Application Scenarios


Polyimide and Bismaleimide Resin Precursor

Maleamic acid is the monomer-of-choice for synthesizing N-substituted maleimides and bismaleimides when isomeric purity is non-negotiable. Because all maleamic acids cyclize exclusively to maleimides in refluxing acetic acid—regardless of double-bond substitution—using maleamic acid as the starting material eliminates the formation of isoimide byproducts that plague maleic anhydride routes . This is especially critical for bismaleimide thermosets used in aerospace composites and high-temperature electronic laminates, where isoimide contamination compromises crosslink density and thermal stability .

Enzymology and Microbial Metabolism Studies of the Maleamate Catabolic Pathway

Investigators studying nicotinic acid catabolism, maleimide hydrolase (EC 3.5.2.16), or N-formylamide deformylase (Nfo) must use maleamic acid or its N-formyl derivative as the authentic cis-configured substrate. The trans isomer (fumaramic acid) shows ~1,400-fold lower catalytic efficiency with Nfo in vitro and is not metabolized by whole bacterial cells . Procurement of high-purity maleamic acid is essential for accurate kinetic measurements and for avoiding misinterpretation of negative results caused by inadvertent use of the trans isomer.

Dielectric Elastomer and Self-Healing Silicone Device Fabrication

For the development of metal-free, thiol-Michael crosslinked PDMS elastomers intended for soft actuators, sensors, or self-healing devices, maleamic acid amide-terminated prepolymers deliver a 64% higher tensile strength, 188% higher elongation at break, and increased dielectric permittivity relative to maleimide-terminated analogs . The hydrogen-bonding capacity of the maleamic acid amide group also imparts intrinsic self-healing capability, eliminating the need for additional healing agents . Researchers and product developers should specify maleamic acid-terminated PDMS when the application demands both mechanical robustness and electrical performance.

Stimuli-Responsive Drug Delivery and Degradable Biomaterial Platforms

Maleamic acid is the core structural unit enabling acid-triggered degradation in PEG-based drug carriers and polyanionic coating materials. Polymers containing maleamic acid linkages are stable at physiological pH 7.4 but undergo complete cleavage into benign small-molecule fragments under the mildly acidic conditions of tumor microenvironments or endosomal compartments (pH ~5–6) . This pH-gated degradation is mechanistically inaccessible using the saturated succinamic acid alternative, making maleamic acid the required building block for any acid-responsive delivery system employing the amic acid cleavage motif .

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